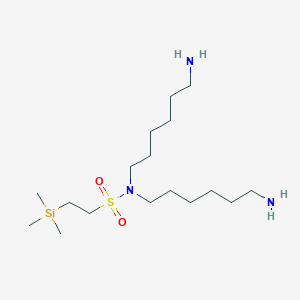
N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide is a synthetic organic compound that features both amino and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide typically involves multi-step organic reactions. One possible route could involve the reaction of 6-aminohexylamine with a sulfonyl chloride derivative, followed by the introduction of the trimethylsilyl group under specific conditions. The reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
化学反応の分析
Types of Reactions
N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce sulfide derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
N,N-Bis(6-aminohexyl)ethane-1-sulfonamide: Lacks the trimethylsilyl group.
N,N-Bis(6-aminohexyl)-2-(methylsilyl)ethane-1-sulfonamide: Contains a different silyl group.
Uniqueness
The presence of the trimethylsilyl group in N,N-Bis(6-aminohexyl)-2-(trimethylsilyl)ethane-1-sulfonamide may confer unique properties, such as increased stability or specific reactivity, compared to similar compounds.
Conclusion
This compound is a compound with diverse potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully understand its properties and mechanisms of action.
特性
CAS番号 |
652130-77-3 |
|---|---|
分子式 |
C17H41N3O2SSi |
分子量 |
379.7 g/mol |
IUPAC名 |
N,N-bis(6-aminohexyl)-2-trimethylsilylethanesulfonamide |
InChI |
InChI=1S/C17H41N3O2SSi/c1-24(2,3)17-16-23(21,22)20(14-10-6-4-8-12-18)15-11-7-5-9-13-19/h4-19H2,1-3H3 |
InChIキー |
QBENXKKMTJTVHG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCS(=O)(=O)N(CCCCCCN)CCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
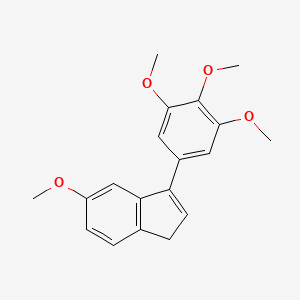
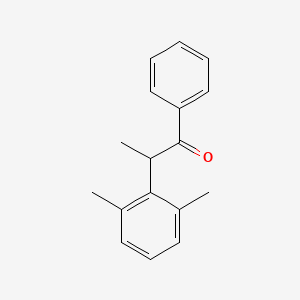
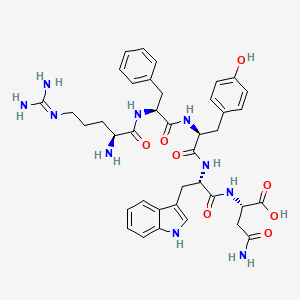

![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
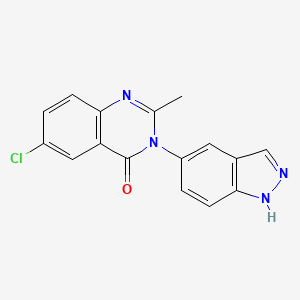
![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

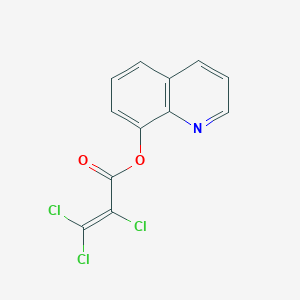
![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)
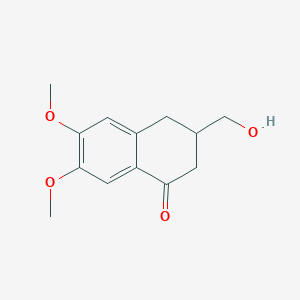
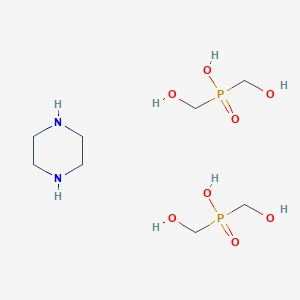
![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
